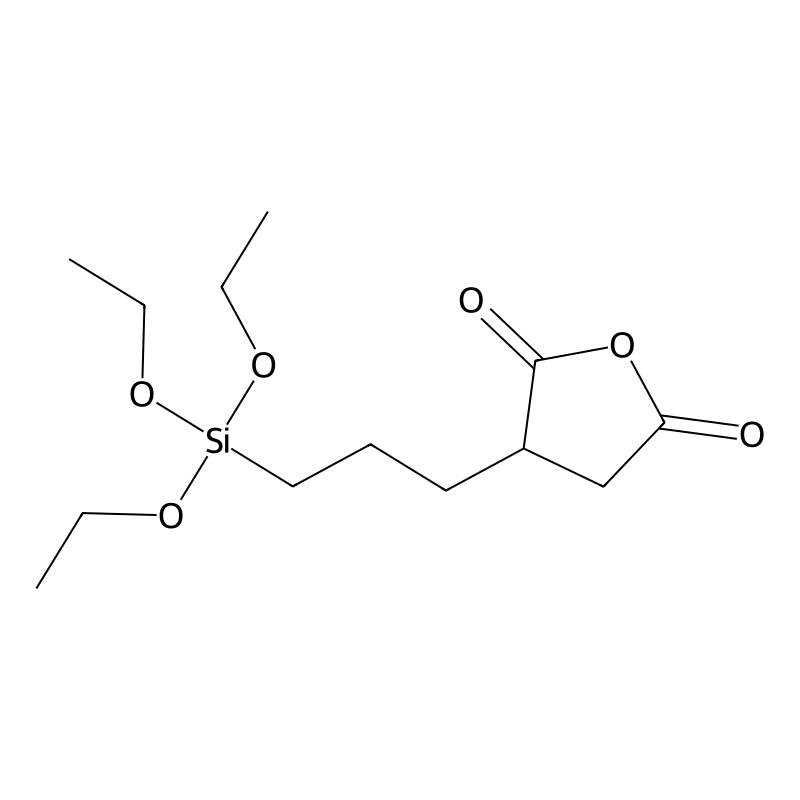

3-(TRIETHOXYSILYL)PROPYLSUCCINIC ANHYDRIDE

Content Navigation

Conventional methoxysilane coupling agents release toxic methanol, compromising biomedical applications. 3-(Triethoxysilyl)propylsuccinic anhydride solves this with an ethanol byproduct, wider processing window, and anhydride group for direct covalent bonding to polymers. • Safer: Releases ethanol, not methanol, for biocompatible composites. • Efficient: One-step attachment of amine-terminated biomolecules, no activation chemistry needed. • Reliable: Consistent quality, global stock for immediate shipment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

3-(Triethoxysilyl)propylsuccinic anhydride is a bifunctional organosilane coupling agent designed to create a stable bridge between inorganic substrates and organic polymer matrices. The molecule features two distinct reactive ends: a triethoxysilyl group, which hydrolyzes to form silanols that bond with hydroxyl-rich inorganic surfaces like silica and metal oxides, and a succinic anhydride group. This anhydride functionality provides a reactive site for covalent bonding with polymers containing amine, hydroxyl, or epoxy groups, making it a critical component for enhancing adhesion, moisture resistance, and mechanical strength in composites, adhesives, and coatings.

Research Fit

Substituting 3-(triethoxysilyl)propylsuccinic anhydride with near analogs, such as its trimethoxy counterpart or other functional silanes like aminosilanes, can lead to significant failures in processability and application performance. The choice between an ethoxy and a methoxy silane directly impacts hydrolysis rate, formulation stability, and operational safety, as methoxysilanes hydrolyze more rapidly and release toxic methanol as a byproduct. Furthermore, the succinic anhydride's specific ring-opening reactivity with amine or hydroxyl groups in a polymer matrix is fundamentally different from the reactivity of an aminosilane. This distinction is critical for achieving desired cross-linking density, adhesion characteristics, and avoiding unwanted side reactions in specialized formulations like dental composites or epoxy-based systems.

Substitution Risk

Superior Process Control and Safety Profile vs. Trimethoxy Analog

Triethoxy-functional silanes exhibit a slower rate of hydrolysis compared to their trimethoxy counterparts. This reduced reactivity provides a longer pot life and greater stability in formulations. Critically, the hydrolysis of this compound releases ethanol, which is significantly less toxic than the methanol released by trimethoxysilanes. Methanol is highly toxic upon ingestion, inhalation, or skin absorption, whereas ethanol is a safer alternative.

| Evidence Dimension | Hydrolysis Rate & Byproduct Toxicity |

| Target Compound Data | Slower hydrolysis rate; byproduct is ethanol. |

| Comparator Or Baseline | 3-(Trimethoxysilyl)propylsuccinic anhydride: Faster hydrolysis rate; byproduct is methanol. |

| Quantified Difference | Methanol is highly toxic, with ingestion of 10-30 ml potentially causing blindness or death; ethanol is significantly less toxic. |

| Conditions | Standard hydrolysis conditions in the presence of water/moisture. |

This compound's slower hydrolysis allows for better process control, and the generation of ethanol instead of methanol provides a major safety and regulatory advantage for industrial procurement.

Optimized Reactivity for Amine- and Hydroxyl-Based Polymer Systems vs. Aminosilanes

The succinic anhydride group provides a distinct reaction pathway compared to aminosilanes such as 3-Aminopropyltriethoxysilane (APTES). The anhydride readily undergoes a ring-opening reaction with primary amines to form a stable amide bond and a carboxylic acid. This dual functionality is advantageous in systems like dental composites or anhydride-cured epoxies where precise control over cross-linking is required. In contrast, using an aminosilane as a coupling agent in an epoxy system can act as a curing agent itself, potentially leading to uncontrolled or premature gelation and altering the final network structure.

| Evidence Dimension | Organic Functional Group Reactivity |

| Target Compound Data | Succinic anhydride group reacts with amines/alcohols via ring-opening to form amide/ester and carboxylic acid functionalities. |

| Comparator Or Baseline | Aminosilanes (e.g., APTES): Possess a primary amine group which has a different reactivity profile and can act as a base or nucleophile in various resin systems. |

| Quantified Difference | Not directly quantifiable as a single metric, but represents a fundamental difference in reaction mechanism (anhydride ring-opening vs. amine nucleophilicity). |

| Conditions | Curing of polymer matrices such as epoxies, polyurethanes, and acrylics. |

Selecting this anhydride-functional silane ensures compatibility and controlled reactivity with specific polymer systems, avoiding the process complications associated with using a less-suited functional group like an amine.

Enhanced Precursor Reactivity for Surface Functionalization vs. Carboxylic Acid Form

The cyclic anhydride is a more reactive acylating agent than its corresponding ring-opened dicarboxylic acid form. The anhydride can react directly with surface-bound or solvated nucleophiles like amines under mild conditions without requiring activating agents. To achieve the same amide bond formation, the dicarboxylic acid version would necessitate the use of additional, often costly and moisture-sensitive, coupling reagents like carbodiimides (e.g., EDC). The anhydride form thus provides a more direct, efficient, and cost-effective route for covalently attaching molecules to a surface.

| Evidence Dimension | Acylation Reactivity |

| Target Compound Data | High reactivity; acylates amines directly without activating agents. |

| Comparator Or Baseline | Ring-opened dicarboxylic acid form: Low reactivity; requires chemical activators (e.g., EDC/NHS) to react with amines. |

| Quantified Difference | Qualitative but significant: The anhydride enables a single-step conjugation reaction, whereas the diacid requires a multi-step process with additional reagents. |

| Conditions | Reaction with primary amines for surface functionalization or bioconjugation. |

For applications requiring efficient surface grafting, procuring the anhydride form simplifies the manufacturing process, reduces the number of required reagents, and lowers overall process costs.

Adhesion Promoter in High-Performance Composites and Adhesives

This silane is the right choice for formulations where robust, moisture-resistant adhesion between inorganic fillers (e.g., glass, silica) and organic resins (epoxies, polyurethanes, acrylics) is critical. Its slower hydrolysis rate compared to methoxy analogs provides a wider processing window, which is crucial for manufacturing complex composite parts or for adhesives requiring a longer open time.

Surface Functionalization of Fillers for Dental Restoratives

In dental composites, where biocompatibility and durable bonding to both the filler particles and the methacrylate resin matrix are paramount, this compound is a suitable choice. The anhydride functionality offers a specific reaction pathway for integration into the resin matrix, while the ethoxy groups provide a safer byproduct profile (ethanol vs. methanol) for biomedical applications.

One-Step Covalent Immobilization of Biomolecules for Biosensors

The high reactivity of the anhydride group allows for the direct, one-step covalent attachment of amine-terminated biomolecules (e.g., antibodies, proteins) to silica-based substrates like glass slides or nanoparticles. This simplifies the manufacturing of biosensors and diagnostic devices by eliminating the need for multi-step activation chemistry required by carboxylic acid-terminated surfaces.

Application Fit Matrix

References

- [3] The Role of 3-(Triethoxysilyl)propylsuccinic Anhydride in Adhesives. NINGBO INNO PHARMCHEM CO.,LTD. Published April 27, 2026.

- [6] Pasternack, C., et al. A simple and robust method for the immobilization of receptor molecules on glass surfaces. RSC Advances (2015).

- [22] Dental resin composition, method of manufacture, and method of use thereof. US Patent 2,230,286. (2010).

- [24] Dental restorative composite. European Patent EP 1050291 A2. (2000).

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 3 of 4 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Explore Compound Types